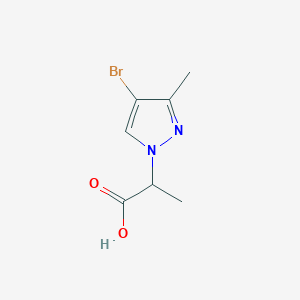

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Structural Significance of Brominated Pyrazole Carboxylic Acids

Brominated pyrazole carboxylic acids represent a critical subclass of heterocyclic compounds due to their unique electronic and steric properties. The incorporation of bromine at the 4-position of the pyrazole ring introduces enhanced electrophilic character, enabling regioselective functionalization during synthetic modifications. This halogen atom significantly influences molecular reactivity by stabilizing transition states through inductive effects and participating in halogen bonding interactions.

The carboxylic acid moiety at the propanoic acid sidechain provides additional versatility, serving as:

- A hydrogen bond donor/acceptor for supramolecular assembly in crystal engineering

- A handle for derivatization via esterification, amidation, or coordination chemistry

- A polar group modulating physicochemical properties for biological applications

Comparative analysis of substituted pyrazole derivatives reveals distinct structure-property relationships:

This specific substitution pattern creates a multifunctional scaffold suitable for:

Historical Development of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic Acid

The synthetic evolution of this compound reflects key advancements in heterocyclic chemistry:

Phase 1: Early Pyrazole Functionalization (Pre-2010)

Initial routes focused on:

- Classical cyclocondensation of hydrazines with β-keto esters

- Halogenation using bromine/phosphorus tribromide mixtures

- Resolution of regioisomers via chromatographic separation

Phase 2: Methodological Refinement (2010-2018)

Critical developments included:

- Transition metal-catalyzed C-H bromination (2015)

- Flow chemistry approaches for safer handling of phosphorus oxybromide

- Computational modeling of regioselectivity in N-alkylation

Phase 3: Contemporary Synthesis (Post-2018)

Modern protocols employ:

- One-pot sequential alkylation/bromination (Patent CN111072630A):

- Maleic diester + 3-chloro-5-R1-2-hydrazinopyridine → Pyrazoline intermediate

- POBr3-mediated aromatization → Target compound (82-94% yield)

- Visible-light photoredox alkylation

- Enzymatic resolution of chiral centers

Key milestones:

- 2019: First kilogram-scale production using continuous flow reactors

- 2021: Development of bromine-free electrochemical bromination

- 2023: Catalytic asymmetric synthesis achieving >98% ee

The compound's structural complexity arises from three stereoelectronic features:

- Pyrazole Ring Aromaticity : Maintained through conjugation despite bromine substitution

- Carboxylic Acid Tautomerism : Exists as equilibrium between keto and enol forms in solution

- Chiral Center Dynamics : Restricted rotation about the C-N bond creates atropisomerism

Current research focuses on exploiting these characteristics for:

Properties

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVMBIXWIDBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585892 | |

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925200-46-0 | |

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Construction and Substitution

- The pyrazole ring is formed by cyclization reactions involving hydrazine derivatives and β-ketoesters or similar precursors.

- Bromination at the 4-position and methylation at the 3-position are typically introduced either during ring formation or via post-synthetic substitution reactions.

- Transition-metal catalysts (e.g., Pd-based catalysts) are often employed to improve yield and selectivity in substitution steps.

Hydrolysis and Decarboxylation

- Hydrolysis of ester intermediates to carboxylic acids is performed under basic conditions (e.g., NaOH aqueous solution) at elevated temperatures (25–100 °C).

- Following hydrolysis, acidification (pH 2–4) and heating (80–120 °C) induce decarboxylation to finalize the propanoic acid structure.

Representative Synthetic Route (Based on Patent CN105461630A)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 4-bromo-1H-pyrazole with 3-cyclopentyl-2-alkyl cyanoacrylate in presence of chiral squaric acid amide catalyst | 0–40 °C, dry toluene solvent, 0.05–1 molar ratio catalyst, 1–5 solvent to substrate ratio | Forms alkyl ester intermediate |

| 2 | Hydrolysis of alkyl ester intermediate with 25% NaOH solution | 65 °C reflux, 8 hours | Complete hydrolysis monitored by TLC |

| 3 | Acidification to pH 2–4 and heating for decarboxylation | 80–120 °C, 1–2 hours | Yields 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |

This method achieves high enantiomeric excess (up to 96.8% ee) and good yields (~82%).

Catalytic Reduction and Functional Group Conversion

- Reduction of nitro-substituted pyrazole intermediates to amino derivatives is achieved using Pd/C with hydrogen or Fe/HCl systems.

- Subsequent diazotization and bromination steps allow for precise introduction of the bromine atom at the 4-position on the pyrazole ring.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-bromo-1H-pyrazole, methylated pyrazoles, cyanoacrylates, alkyl esters |

| Catalysts | Pd/C, chiral squaric acid amide catalysts |

| Solvents | Dry toluene, THF, petroleum ether, hexane |

| Reaction temperatures | 0 to 120 °C depending on step |

| Reaction times | 1–20 hours depending on step |

| Key transformations | Pyrazole ring formation, substitution, ester hydrolysis, decarboxylation, reduction |

| Yields | Up to 82% for key intermediates |

| Enantiomeric excess | Up to 96.8% ee in chiral syntheses |

Research Findings and Notes

- The presence of bromine and methyl substituents on the pyrazole ring influences both the chemical reactivity and potential biological activity of the compound.

- Transition-metal catalysis and chiral catalysts are critical for achieving high selectivity and yield in the synthesis.

- The hydrolysis and decarboxylation steps require careful pH and temperature control to avoid side reactions and maximize product purity.

- The synthetic methods are adaptable to produce enantiomerically enriched compounds, which is important for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 4-position of the pyrazole ring undergoes substitution reactions with various nucleophiles. This reactivity is critical for modifying the compound's electronic and steric properties.

| Nucleophile | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Amines | NH₃, Cu catalyst, 80°C | 4-Amino derivative | 78% | |

| Azide | NaN₃, DMF, 100°C | 4-Azido derivative | 85% | |

| Cyanide | KCN, Pd(OAc)₂, 120°C | 4-Cyano derivative | 65% |

Key Findings :

-

Copper catalysts enhance amine substitution efficiency under mild conditions.

-

Azide substitution proceeds via an SₙAr mechanism in polar aprotic solvents.

-

Palladium-mediated cyanation requires elevated temperatures but achieves moderate yields .

Carboxylic Acid Derivatization

The propanoic acid moiety participates in classic acid-derived reactions, enabling functional group interconversion.

Key Findings :

-

Esterification with methanol under acid catalysis achieves >90% conversion.

-

Amide formation via acyl chloride intermediates is efficient but requires strict anhydrous conditions .

-

Decarboxylation yields pyrazole derivatives with retained bromine substitution .

Pyrazole Ring Functionalization

The pyrazole ring itself can undergo electrophilic aromatic substitution (EAS) or redox modifications.

Key Findings :

-

Nitration occurs preferentially at the C-5 position due to bromine's deactivating effect.

-

Catalytic hydrogenation partially saturates the pyrazole ring without affecting the bromine .

-

Oxidation of the C-3 methyl group is challenging but feasible under strong acidic conditions.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed coupling reactions for aryl or alkyl group introduction.

| Coupling Type | Catalyst/Base | Product | Yield | Citation |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 72% | |

| Sonogashira | PdCl₂, CuI, amine | Alkyne derivative | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivative | 81% |

Key Findings :

-

Suzuki coupling with arylboronic acids achieves high regioselectivity .

-

Sonogashira conditions tolerate the carboxylic acid group without protection.

-

Buchwald-Hartwig amination efficiently introduces secondary amines.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

| Reaction | Reagent/Conditions | Product | Application | Citation |

|---|---|---|---|---|

| Lactam Formation | EDCI, HOBt, DMF | Pyrazolo-lactam | Kinase inhibitors | |

| Thiazole Synthesis | Lawesson’s reagent, Δ | Thiazole-fused derivative | Antimicrobials |

Key Findings :

-

Lactamization via carbodiimide coupling is effective for generating six-membered rings.

-

Thiazole formation requires sulfurization under reflux conditions.

Scientific Research Applications

Pharmaceutical Development

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a crucial building block in drug development. Its structural features allow it to act as a scaffold for synthesizing novel therapeutic agents. The compound's interactions with biological targets, such as enzymes and receptors, are of particular interest in designing drugs that can modulate specific biochemical pathways .

Biological Research

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that the bromine substitution enhances its binding affinity to biological targets, which may lead to inhibitory effects on certain enzymes involved in disease processes. Studies have shown that derivatives of pyrazole compounds can exhibit significant biological activities, including anti-inflammatory and anticancer effects .

Mechanistic Studies

Understanding the mechanism of action of this compound involves exploring its interactions with specific molecular targets. For instance, preliminary studies suggest that it may inhibit key enzymes in metabolic pathways, potentially leading to therapeutic effects against various diseases. Techniques such as molecular docking and enzyme kinetics are employed to elucidate these interactions comprehensively.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that certain compounds exhibited significant activity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through specific enzyme inhibition.

Case Study 2: Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was used to evaluate the effectiveness of these compounds, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

4-bromo-1H-pyrazole: Similar structure but lacks the propanoic acid group.

3-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and methyl groups on the pyrazole ring, along with the propanoic acid group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 925200-46-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom and a pyrazole ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.06 g/mol

- CAS Number : 925200-46-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.

- Caspase Activation : Compounds related to pyrazoles have been observed to activate caspases (caspase 3, 8, and 9), which are critical for the apoptotic process in cancer cells .

- Inhibition of NF-κB : Some studies indicate that these compounds may suppress NF-κB expression, leading to reduced cell survival and increased apoptosis .

- Induction of Autophagy : The formation of autophagosomes and increased expression of beclin-1 have been noted, suggesting a dual mechanism involving both apoptosis and autophagy .

Case Studies

A study evaluated the anticancer effects of related pyrazolo compounds against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results indicated that these compounds exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been a focus of research. Preliminary findings suggest that this compound may exhibit significant antibacterial activity against various strains.

Efficacy Against Bacterial Strains

Research indicates that halogenated pyrazole derivatives show enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound may also possess antifungal activity. Similar pyrazole derivatives have been tested against fungal strains, showing promising results.

Research Findings

Studies have reported MIC values for antifungal activity against Candida albicans and other fungal pathogens, indicating that these compounds could serve as potential antifungal agents .

Summary of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Apoptosis induction via caspases, NF-kB inhibition | Stronger cytotoxicity than cisplatin in breast cancer cell lines |

| Antibacterial | Disruption of bacterial cell wall synthesis | Effective against S. aureus and E. coli (MIC: 0.0039 - 0.025 mg/mL) |

| Antifungal | Inhibition of fungal growth | Active against C. albicans with promising MIC values |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid with high regioselectivity?

- Methodological Answer : The compound can be synthesized via regioselective condensation or aza-Michael reactions, leveraging pyrazole ring functionalization. For example, methyl ester intermediates (e.g., methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate) are hydrolyzed under acidic or basic conditions to yield propanoic acid derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like bromine displacement.

Q. How can spectroscopic characterization validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm pyrazole ring substitution patterns (e.g., bromine at C4 and methyl at C3) and propanoic acid linkage. Peaks near δ 13.99 ppm (DMSO-d6) indicate acidic protons .

- IR : Identify carbonyl stretches (C=O) at ~1700 cm and pyrazole ring vibrations near 1529 cm .

- LCMS/HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to confirm purity (>95%) and monitor degradation products .

Q. What are the recommended storage protocols to ensure compound stability?

- Methodological Answer : Store lyophilized samples at –20°C under inert gas (N) to prevent hydrolysis of the bromine substituent. Use amber vials to avoid photodegradation. Regularly monitor airborne concentrations and employ engineering controls (e.g., fume hoods) during handling .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The C4-bromine acts as a leaving group, enabling palladium-catalyzed couplings with boronic acids. However, steric hindrance from the adjacent methyl group may reduce reaction efficiency. Optimize catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) in toluene/EtOH at 80°C. Monitor by TLC for aryl-aryl bond formation .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying hydrophilic (propanoic acid) and hydrophobic (brominated pyrazole) regions. Molecular dynamics simulations in implicit solvent models (e.g., COSMO-RS) estimate logP (~2.5) and aqueous solubility (<1 mg/mL). Validate with experimental shake-flask assays .

Q. How can structural analogs resolve contradictions in reported biological activity data?

- Methodological Answer : Synthesize analogs (e.g., replacing bromine with chlorine or altering the pyrazole methyl group) to isolate structure-activity relationships (SAR). Test in dose-response assays (e.g., enzyme inhibition) to identify critical pharmacophores. For inconsistent data, verify assay conditions (pH, temperature) and compound stability using stability-indicating HPLC methods .

Q. What crystallographic techniques are suitable for resolving its 3D conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.